molecular formula C5H4O5-2 B1197944 alpha-Ketoglutarate CAS No. 64-15-3

alpha-Ketoglutarate

Cat. No.: B1197944
CAS No.: 64-15-3
M. Wt: 144.08 g/mol
InChI Key: KPGXRSRHYNQIFN-UHFFFAOYSA-L
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Description

2-oxoglutarate(2-) is an oxo dicarboxylate obtained by deprotonation of both carboxy groups of 2-oxoglutaric acid. It has a role as a human metabolite, an algal metabolite and a Saccharomyces cerevisiae metabolite. It derives from a glutarate(2-). It is a conjugate base of a 2-oxoglutarate(1-).
A family of compounds containing an oxo group with the general structure of 1,5-pentanedioic acid. (From Lehninger, Principles of Biochemistry, 1982, p442)

Properties

CAS No.

64-15-3

Molecular Formula

C5H4O5-2

Molecular Weight

144.08 g/mol

IUPAC Name

2-oxopentanedioate

InChI

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/p-2

InChI Key

KPGXRSRHYNQIFN-UHFFFAOYSA-L

SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-]

Canonical SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-]

64-15-3

Synonyms

2 Ketoglutarate
2 Ketoglutaric Acid
2 Oxoglutarate
2 Oxoglutaric Acid
2-ketoglutarate
2-ketoglutaric acid
2-oxoglutarate
2-oxoglutaric acid
alpha Ketoglutarate
alpha Ketoglutaric Acid
alpha Ketoglutaric Acid, Diammonium Salt
alpha Ketoglutaric Acid, Dipotassium Salt
alpha Ketoglutaric Acid, Disodium Salt
alpha Ketoglutaric Acid, Monopotassium Salt
alpha Ketoglutaric Acid, Monosodium Salt
alpha Ketoglutaric Acid, Potassium Salt
alpha Ketoglutaric Acid, Sodium Salt
alpha Oxoglutarate
alpha-ketoglutarate
alpha-Ketoglutarate, Calcium
alpha-ketoglutaric acid
alpha-ketoglutaric acid, calcium salt (2:1)
alpha-ketoglutaric acid, diammonium salt
alpha-ketoglutaric acid, dipotassium salt
alpha-ketoglutaric acid, disodium salt
alpha-ketoglutaric acid, monopotassium salt
alpha-ketoglutaric acid, monosodium salt
alpha-ketoglutaric acid, potassium salt
alpha-ketoglutaric acid, sodium salt
alpha-oxoglutarate
Calcium alpha Ketoglutarate
calcium alpha-ketoglutarate
calcium ketoglutarate
Ketoglutaric Acid
Ketoglutaric Acids
oxogluric acid
Oxoglutarates

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The routes detailed in FIG. 12 are able to achieve the maximum theoretical 6-ACA yield of 0.8 moles 6-ACA per mole glucose utilized. The energetic yield is also favorable, with a maximum of 1.6 moles ATP per mole glucose utilized at the maximum product yield. The following assumptions were used to calculate yield: 1) phosphoenolpyruvate (PEP) carboxykinase is able to operate in the ATP-generating direction, 2) NH4 and 6-ACA are transported into the cell by proton antiport, and 3) succinic semialdehyde is formed from alpha-ketoglutarate and/or succinyl-CoA. Succinic semialdehyde dehydrogenase is a NAD(P)H and CoA-dependent aldehyde dehydrogenase that converts succinyl-CoA to succinic semialdehyde. Succinic semialdehyde is formed from alpha-ketoglutarate by two enzymes: alpha-ketoglutarate decarboxylase and 4-aminobutyrate transaminase.
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Synthesis routes and methods II

Procedure details

D-glutamate oxidase catalyzes the interaction of D-glutamate, water and oxygen to produce hydrogen peroxide, ammonia and 2-oxoglutarate; and
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Synthesis routes and methods III

Procedure details

For these enzymes, glucose oxidase catalyzes the reaction of β-D-glucose, water, and oxygen to produce hydrogen peroxide and gluconic acid. Galactose oxidase catalyzes the reaction of D-galactose and oxygen to produce hydrogen peroxide and D-galacto-hexodialdose. Urate oxidase catalyzes the reaction of uric acid, water, and oxygen to produce hydrogen peroxide, allantoin, and carbon dioxide. Choline oxidase catalyzes the reaction of choline and oxygen to produce hydrogen peroxide and betaine aldehyde. D-amino acid oxidase catalyzes the reaction of D-amino acids such as D-proline, D-methionine, D-isoleucine, D-alanine, D-valine, or D-phenylalanine with water and oxygen to produce hydrogen peroxide, ammonia, and the α-keto acid corresponding to the D-amino acid being oxidized. D-glutamate oxidase catalyzes the reaction of D-glutamic acid, water, and oxygen to produce hydrogen peroxide, ammonia, and 2-ketoglutarate. Glycine oxidase catalyzes the reaction of glycine, water, and oxygen to produce hydrogen peroxide, ammonia, and glyoxylic acid. Glycolic acid oxidase (also known as 2-hydroxyacid oxidase) catalyzes the reaction of glycolic acid and oxygen to produce 2-ketoacetic acid and hydrogen peroxide. L-sorbose oxidase catalyzes the reaction of L-sorbose and oxygen to produce 5-dehydro-D-fructose and hydrogen peroxide. Alcohol oxidase catalyzes the reaction of a lower primary alcohol or an unsaturated alcohol and oxygen to produce the corresponding aldehyde and hydrogen peroxide. Amine oxidase catalyzes the reaction of an amine, typically a primary amine, but also, in some cases, a secondary or tertiary amine, water, and oxygen to produce the corresponding aldehyde, ammonia, and hydrogen peroxide. In an illustrative reaction, glucose oxidase catalyzes the reaction of β-D-glucose, water, and oxygen during application to the outer ear to produce hydrogen peroxide and gluconic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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